4-Acetyl-3-Ethyl-5-Methyl-N-[2-Methyl-5-(Methylsulfamoyl)phenyl]-1h-Pyrrole-2-Carboxamide
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Overview
Description
- is a complex organic compound with the following chemical formula:
- It contains an acetyl group, an ethyl group, a methyl group, and a pyrrole ring.
- The compound’s structure suggests potential biological activity due to its heterocyclic nature.
4-Acetyl-3-Ethyl-5-Methyl-N-[2-Methyl-5-(Methylsulfamoyl)phenyl]-1H-Pyrrole-2-Carboxamide: C12H17NO3
.Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. the synthesis of related indole derivatives has been studied .
- Industrial production methods may involve modifications of existing synthetic pathways or novel approaches.
Chemical Reactions Analysis
- Common reagents and conditions would depend on the specific reaction type.
4-Acetyl-3-Ethyl-5-Methyl-N-[2-Methyl-5-(Methylsulfamoyl)phenyl]-1H-Pyrrole-2-Carboxamide: likely undergoes various reactions:
Scientific Research Applications
Medicine: Investigate its potential as an anticancer agent or for treating other disorders.
Chemistry: Explore its reactivity and applications in organic synthesis.
Biology: Study its effects on cellular processes.
Industry: Assess its use in materials science or pharmaceuticals.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Unfortunately, I don’t have specific information on similar compounds at the moment. a comparative analysis would highlight its unique features.
Remember that this compound’s detailed investigation requires access to specialized databases and research articles
Properties
Molecular Formula |
C18H23N3O4S |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
4-acetyl-3-ethyl-5-methyl-N-[2-methyl-5-(methylsulfamoyl)phenyl]-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C18H23N3O4S/c1-6-14-16(12(4)22)11(3)20-17(14)18(23)21-15-9-13(8-7-10(15)2)26(24,25)19-5/h7-9,19-20H,6H2,1-5H3,(H,21,23) |
InChI Key |
KAKRVIDRGACTEX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC(=C1C(=O)C)C)C(=O)NC2=C(C=CC(=C2)S(=O)(=O)NC)C |
Origin of Product |
United States |
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